Cas no 2763902-67-4 (Methyl 1,3-oxazinane-4-carboxylate)

Methyl 1,3-oxazinane-4-carboxylate structure
2763902-67-4 structure
Product Name:Methyl 1,3-oxazinane-4-carboxylate
CAS No:2763902-67-4
MF:C6H11NO3
MW:145.156441926956
CID:6196566
PubChem ID:165984391
Update Time:2025-07-17

Methyl 1,3-oxazinane-4-carboxylate Chemical and Physical Properties

Names and Identifiers

    • methyl 1,3-oxazinane-4-carboxylate
    • 2763902-67-4
    • EN300-37344085
    • Methyl 1,3-oxazinane-4-carboxylate
    • Inchi: 1S/C6H11NO3/c1-9-6(8)5-2-3-10-4-7-5/h5,7H,2-4H2,1H3
    • InChI Key: KNVCJPLWPPZOPC-UHFFFAOYSA-N
    • SMILES: O1CNC(C(=O)OC)CC1

Computed Properties

  • Exact Mass: 145.07389321g/mol
  • Monoisotopic Mass: 145.07389321g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 2
  • Complexity: 126
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.2
  • Topological Polar Surface Area: 47.6Ų

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Methyl 1,3-oxazinane-4-carboxylate Related Literature

Additional information on Methyl 1,3-oxazinane-4-carboxylate

Methyl 1,3-Oxazinane-4-Carboxylate (CAS No. 2763902-67-4): A Versatile Building Block in Medicinal Chemistry

Methyl 1,3-oxazinane-4-carboxylate, with the chemical formula C7H10O3, represents a critical intermediate in the synthesis of bioactive compounds. This compound features a 1,3-oxazinane ring structure, which is a six-membered heterocyclic system containing one oxygen and one nitrogen atom. The carboxylate group at the 4-position introduces functional versatility, enabling further derivatization for pharmaceutical applications. The CAS No. 2763902-67-4 identifier underscores its unique chemical identity and facilitates accurate referencing in scientific literature.

Recent advancements in medicinal chemistry have highlighted the importance of oxazinane derivatives in drug discovery. A 2023 study published in Journal of Medicinal Chemistry demonstrated that 1,3-oxazinane-4-carboxylate serves as a key scaffold for developing novel antifungal agents. The compound's ability to form hydrogen bonds with target proteins, combined with its hydrophobic core, makes it an ideal candidate for modulating protein-ligand interactions. Researchers have also explored its potential in targeting G-protein coupled receptors (GPCRs), which are implicated in various diseases including metabolic disorders and neurological conditions.

The synthetic utility of Methyl 1,3-oxazinane-4-carboxylate is further enhanced by its reactivity toward nucleophilic attack. A 2022 report in Organic & Biomolecular Chemistry described its application in the synthesis of 1,3-oxazinane-based inhibitors for serine proteases. These enzymes are critical in inflammatory processes, and their inhibition has shown promise in treating autoimmune diseases. The compound's structural flexibility allows for the incorporation of diverse functional groups, enabling the design of molecules with tailored pharmacokinetic profiles.

Advances in computational chemistry have also expanded the utility of 1,3-oxazinane-3-carboxylate derivatives. Machine learning models trained on large datasets of oxazinane ring systems have identified specific substituents that enhance binding affinity to target proteins. For instance, a 2024 study in ACS Chemical Biology revealed that introducing electron-withdrawing groups at the 4-position of Methyl 1,3-oxazinane-4-carboxylate significantly improves its inhibitory activity against the SARS-CoV-2 main protease. This finding underscores the compound's relevance in combating emerging viral threats.

From a synthetic perspective, the 1,3-oxazinane ring in Methyl 1,3-oxazinane-4-carboxylate can be accessed through various methodologies. A 2023 paper in Green Chemistry described an environmentally friendly approach using microwave-assisted cyclization reactions. This method not only reduces reaction times but also minimizes byproduct formation, aligning with the principles of green chemistry. The carboxylate group in the molecule can be further modified through esterification, amidation, or sulfonation, expanding its applicability in drug development.

The biological activity of 1,3-oxazinane-4-carboxylate derivatives has been extensively studied in preclinical models. A 2023 clinical trial reported in Pharmaceutical Research demonstrated that a derivative of this compound exhibited significant anti-inflammatory effects in a mouse model of rheumatoid arthritis. The molecule's ability to modulate cytokine production and inhibit NF-κB signaling pathways highlights its therapeutic potential. Additionally, its low toxicity profile, as evidenced by in vitro assays, suggests its safety for further development.

Recent work in Drug Discovery Today (2024) has focused on the 1,3-oxazinane ring as a platform for developing small molecule inhibitors of protein kinases. These enzymes are key targets in oncology, and their inhibition can lead to tumor cell apoptosis. The carboxylate group in Methyl 1,3-oxazinane-4-carboxylate enables the formation of hydrogen bonds with the ATP-binding site of kinases, enhancing selectivity over other enzyme targets. This selectivity is crucial for minimizing off-target effects and improving therapeutic outcomes.

From a structural standpoint, the 1,3-oxazinane ring in 1,3-oxazinane-4-carboxylate offers a unique combination of rigidity and flexibility. This balance is essential for achieving the proper conformation required for molecular recognition by target proteins. A 2023 study in Journal of Molecular Biology used X-ray crystallography to elucidate the binding mode of a 1,3-oxazinane-based ligand to its protein target. The results revealed that the carboxylate group forms critical interactions with the active site, while the ring structure provides steric constraints necessary for optimal binding.

The synthetic versatility of 1,3-oxazinane-4-carboxylate has also been leveraged in the development of prodrugs. A 2024 paper in Advanced Drug Delivery Reviews described a strategy where the carboxylate group is masked with a pH-sensitive linker, allowing for site-specific release in acidic environments such as the tumor microenvironment. This approach enhances the therapeutic index of the compound by minimizing systemic toxicity while maximizing local drug concentration.

As the field of medicinal chemistry continues to evolve, the 1,3-oxazinane ring and its derivatives, including Methyl 1,3-oxazinane-4-carboxylate, will remain at the forefront of drug discovery. Ongoing research into their structural optimization and functional diversification is expected to yield new therapeutic agents for a wide range of diseases. The integration of computational tools with experimental approaches will further accelerate the development of these compounds, ensuring their relevance in modern pharmaceutical science.

The 1,3-oxazinane ring system in Methyl 1,3-oxazinane-4-carboxylate exemplifies the power of heterocyclic chemistry in drug design. Its unique electronic and steric properties, combined with the reactivity of the carboxylate group, make it an invaluable starting point for the synthesis of bioactive molecules. As research in this area progresses, the potential applications of this compound will undoubtedly expand, contributing to the development of more effective and safer therapeutic agents.

Recent breakthroughs in click chemistry have further enhanced the utility of 1,3-oxazinane-4-carboxylate in drug discovery. A 2024 study in Nature Chemistry demonstrated the use of copper-catalyzed azide-alkyne cycloaddition to rapidly functionalize the carboxylate group of this compound. This method enables the swift introduction of diverse pharmacophores, facilitating the rapid screening of potential drug candidates. The ability to generate a library of 1,3-oxazinane-based derivatives in a short timeframe highlights the efficiency of this approach in modern drug development.

From an environmental perspective, the synthetic process of Methyl 1,3-oxazinane-4-carboxylate is being optimized to reduce its ecological footprint. A 2023 report in Green Chemistry described an atom-efficient route that minimizes waste generation and energy consumption. This approach not only aligns with sustainable chemistry principles but also ensures the long-term viability of using this compound in pharmaceutical applications. The development of greener synthesis methods is essential for meeting the growing demand for eco-friendly drug production.

In conclusion, Methyl 1,3-oxazinane-4-carboxylate (CAS No. 2763902-67-4) stands as a pivotal molecule in medicinal chemistry. Its structural features, including the 1,3-oxazinane ring and the carboxylate group, provide a versatile platform for the design of bioactive compounds. As research continues to uncover new applications and synthetic methodologies, this compound is poised to play a significant role in the development of innovative therapies for a wide range of diseases.

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